molecular formula C12H26O2S2 B1609741 Bis(6-hydroxyhexyl)disulfide CAS No. 80901-86-6

Bis(6-hydroxyhexyl)disulfide

Cat. No.: B1609741
CAS No.: 80901-86-6
M. Wt: 266.5 g/mol
InChI Key: HPKCPHUCATZKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(6-hydroxyhexyl)disulfide can be synthesized through the oxidation of 6-mercaptohexanol. The reaction typically involves the use of mild oxidizing agents such as hydrogen peroxide or iodine in an aqueous or organic solvent. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(6-hydroxyhexyl)disulfide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(6-hydroxyhexyl)disulfide involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other molecules, leading to the formation of disulfide linkages. These interactions are crucial in maintaining the structural integrity and function of proteins .

Comparison with Similar Compounds

  • Bis(5-carboxypentyl)disulfide
  • Bis(2-bromoisobutyl)disulfide
  • Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide

Comparison: Bis(6-hydroxyhexyl)disulfide is unique due to its hydroxyl functional groups, which provide additional sites for chemical modification and enhance its solubility in aqueous environments. This makes it particularly useful in biological and medical applications compared to other disulfides that may lack these functional groups .

Properties

IUPAC Name

6-(6-hydroxyhexyldisulfanyl)hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2S2/c13-9-5-1-3-7-11-15-16-12-8-4-2-6-10-14/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKCPHUCATZKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCSSCCCCCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445818
Record name BIS(6-HYDROXYHEXYL)DISULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80901-86-6
Record name BIS(6-HYDROXYHEXYL)DISULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(6-hydroxyhexyl)disulfide
Reactant of Route 2
Reactant of Route 2
Bis(6-hydroxyhexyl)disulfide
Reactant of Route 3
Reactant of Route 3
Bis(6-hydroxyhexyl)disulfide
Reactant of Route 4
Reactant of Route 4
Bis(6-hydroxyhexyl)disulfide
Reactant of Route 5
Reactant of Route 5
Bis(6-hydroxyhexyl)disulfide
Reactant of Route 6
Bis(6-hydroxyhexyl)disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.